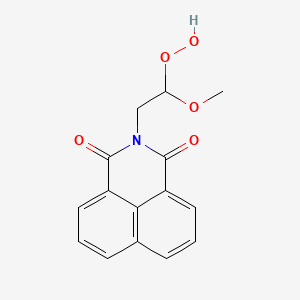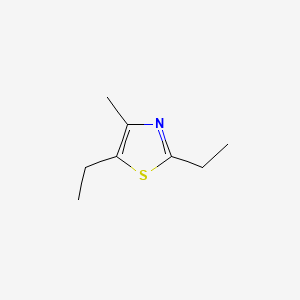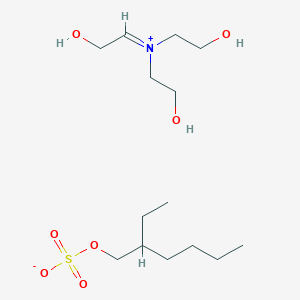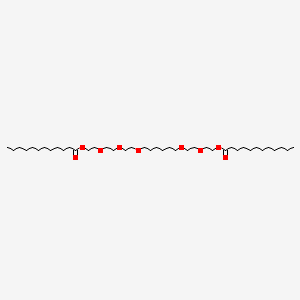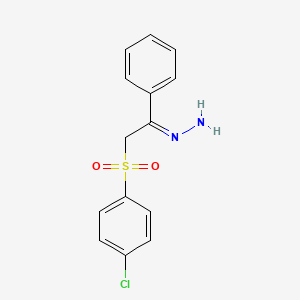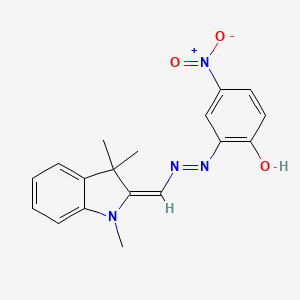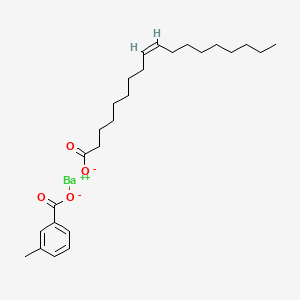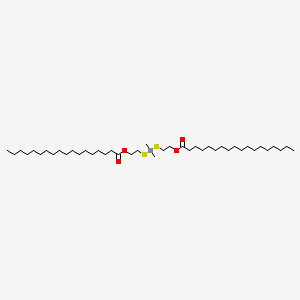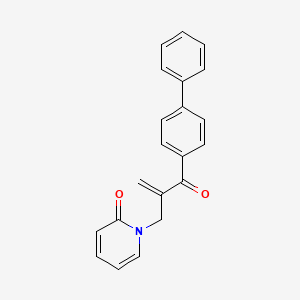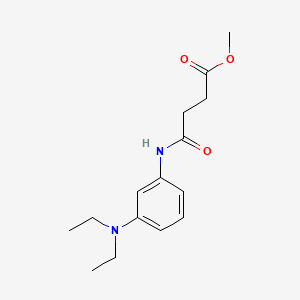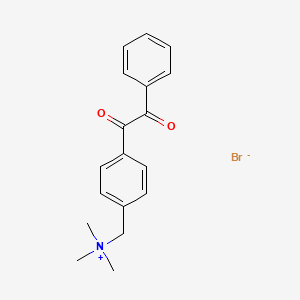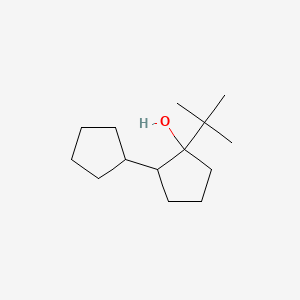
2-(1,1-Dimethylethyl)(1,1'-bicyclopentyl)-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified by the European Inventory of Existing Commercial Chemical Substances number 301-798-6 is known as 2-(1,1-dimethylethyl)[1,1’-bicyclopentyl]-2-ol. This compound is a bicyclic alcohol with a molecular formula of C14H26O. It is characterized by its unique structure, which includes a bicyclopentyl ring system substituted with a tert-butyl group and a hydroxyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1-dimethylethyl)[1,1’-bicyclopentyl]-2-ol typically involves the following steps:
Formation of the bicyclopentyl ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl lithium or tert-butyl bromide in the presence of a strong base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by selective functional group transformations. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The hydroxyl group in 2-(1,1-dimethylethyl)[1,1’-bicyclopentyl]-2-ol can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products:
Oxidation: The major product is the corresponding ketone.
Reduction: The major products are various reduced derivatives of the original compound.
Substitution: The major products depend on the substituents introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
2-(1,1-dimethylethyl)[1,1’-bicyclopentyl]-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(1,1-dimethylethyl)[1,1’-bicyclopentyl]-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
2-(1,1-dimethylethyl)cyclohexanol: Similar structure but lacks the bicyclopentyl ring system.
2-(1,1-dimethylethyl)phenol: Contains a phenyl ring instead of the bicyclopentyl ring system.
Uniqueness: 2-(1,1-dimethylethyl)[1,1’-bicyclopentyl]-2-ol is unique due to its bicyclic structure, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
94070-98-1 |
|---|---|
Molekularformel |
C14H26O |
Molekulargewicht |
210.36 g/mol |
IUPAC-Name |
1-tert-butyl-2-cyclopentylcyclopentan-1-ol |
InChI |
InChI=1S/C14H26O/c1-13(2,3)14(15)10-6-9-12(14)11-7-4-5-8-11/h11-12,15H,4-10H2,1-3H3 |
InChI-Schlüssel |
UBOUZFDYGXBBHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1(CCCC1C2CCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


